SST5 Receptor Selectivity: >500-Fold Window Over SST2 Versus Peptide Agonists with Narrow Selectivity Margins
Zavolosotine exhibits >500-fold greater selectivity for human SST5 over the SST2 receptor subtype [1]. In contrast, the peptide SST5 agonist BIM-23052 displays a selectivity window of less than 2-fold between SST5 (Ki = 7.3 nM) and SST2 (Ki = 13.5 nM) . This narrow selectivity of BIM-23052 results in concurrent activation of SST2, a receptor associated with glucagon suppression that may exacerbate hypoglycemic risk in hyperinsulinism patients. Zavolosotine's broad selectivity margin minimizes SST2-mediated off-target effects while preserving SST5-driven insulin suppression.
BIM-23052: ~1.85-fold (Ki 7.3 vs 13.5 nM)
| Evidence Dimension | SST5/SST2 receptor selectivity ratio |
|---|---|
| Target Compound Data | >500-fold selective for SST5 over SST2 |
| Comparator Or Baseline | BIM-23052: ~1.85-fold selective (SST5 Ki 7.3 nM vs SST2 Ki 13.5 nM) |
| Quantified Difference | >270-fold greater selectivity window for Zavolosotine |
| Conditions | In vitro receptor binding and functional assays using human SST5 and SST2 receptors expressed in heterologous systems |
Why This Matters
This >270-fold larger selectivity window directly translates to reduced off-target SST2-mediated glucagon suppression, a critical safety consideration for hyperinsulinism therapy procurement.
- [1] Ferrara-Cook C, Krasner AS. Somatostatin receptor type 5 agonist for the treatment of hyperinsulinism. Patent WO2022177988A1. Paragraph [0047]. View Source
